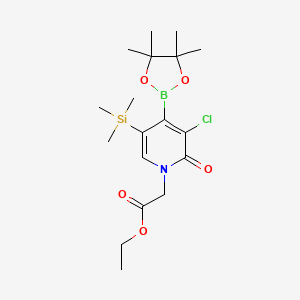
2-Chloro-5-(3,4-difluorophenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3,4-difluorophenyl)oxazole is a synthetic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro group at the second position and a difluorophenyl group at the fifth position of the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,4-difluorophenyl)oxazole can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-(3,4-difluorophenyl)ethanone with an appropriate oxazole precursor under specific conditions. For instance, the use of a base such as potassium carbonate in a polar solvent like dimethylformamide can facilitate the cyclization reaction to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(3,4-difluorophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(3,4-difluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Chloro-5-(3,4-difluorophenyl)oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H4ClF2NO |
|---|---|
Molekulargewicht |
215.58 g/mol |
IUPAC-Name |
2-chloro-5-(3,4-difluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H4ClF2NO/c10-9-13-4-8(14-9)5-1-2-6(11)7(12)3-5/h1-4H |
InChI-Schlüssel |
ZBQOKVBKQYSCJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CN=C(O2)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)







![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)



